molecular formula C12H10ClN3O2 B5511848 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide

2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide

Cat. No. B5511848
M. Wt: 263.68 g/mol
InChI Key: VYWAFVKMJMRWQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide derivatives has been characterized using various analytical techniques. For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, providing insights into the geometric bond lengths, angles, and the molecular electrostatic potential surface map, revealing the character of the compound (Pei Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives have been extensively studied. Research into the oxidation reactivity of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has provided valuable information on the potential chemical transformations and the formation of various oxidized products (Sylvie L. Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubilities, are crucial for understanding their behavior in different environments and potential applications. However, specific studies focusing on the physical properties of this compound itself were not highlighted in the search results, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interactions with biological targets, are essential for designing applications for these compounds. The synthesis and antimicrobial activity of some pyrimidinone and oxazinone derivatives fused with thiophene rings, using related starting materials, suggest these compounds have notable antibacterial and antifungal activities, hinting at the broad chemical properties and applications of the this compound scaffold (Aisha Hossan et al., 2012).

Scientific Research Applications

Antiasthma Agents

The development of triazolo[1,5-c]pyrimidines, including compounds related to 2-(4-chlorophenoxy)-N-2-pyrimidinylacetamide, has shown potential in the treatment of asthma. These compounds act as mediator release inhibitors, displaying significant activity in human basophil histamine release assays. The synthesis process involves multiple steps, starting from arylamidines to eventually form the triazolo[1,5-c]pyrimidines, indicating a promising approach for pharmacological and toxicological studies in asthma management Medwid et al., 1990.

Antimicrobial Agents

Research on derivatives of this compound, specifically pyrimidinones and oxazinones fused with thiophene rings, has demonstrated significant antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, showcasing a novel approach to creating effective antimicrobial agents Hossan et al., 2012.

Herbicidal Applications

Analysis of Herbicide Residues

Studies on the quantitation of chlorophenoxy acid herbicides, including this compound, by high-performance liquid chromatography with coulometric detection, have been conducted. This research is crucial for environmental monitoring, ensuring the safety and compliance of herbicide use in agriculture, and protecting water sources from contamination Wintersteiger et al., 1999.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-2-4-10(5-3-9)18-8-11(17)16-12-14-6-1-7-15-12/h1-7H,8H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWAFVKMJMRWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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